

# evidence for endogenous harmine presence in mammalian tissues

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## Compound of Interest

Compound Name: *Harmine*

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## Endogenous Harmine in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Harmine**, a  $\beta$ -carboline alkaloid, has long been recognized for its presence in various plants, most notably *Peganum harmala* and *Banisteriopsis caapi*, the latter being a key ingredient in the psychoactive beverage Ayahuasca[1]. Traditionally viewed as an exogenous compound, a growing body of evidence now compellingly suggests that **harmine** is also an endogenous substance in mammals, including humans[2][3][4]. Its detection in newborn mammals, without any dietary exposure, strongly supports the existence of an internal biosynthetic pathway[2][3][5][6]. This guide provides an in-depth technical overview of the current evidence for endogenous **harmine**, detailing its tissue concentrations, the methodologies used for its detection, its proposed biosynthetic pathway, and its potential physiological roles.

### Quantitative Data: Endogenous Harmine Concentrations in Mammalian Tissues

The presence of **harmine** has been quantitatively confirmed across a range of mammalian tissues. The data consistently show that **harmine** is widely distributed throughout the body. A

significant study detected **harmine** in the plasma and various tissues of newborn pup rats, providing strong evidence for its endogenous origin[2][3][4].

Tissue / Fluid	Species	Mean Concentration ( $\pm$ SD)	Reference
Plasma	Newborn Rat	0.16 $\pm$ 0.03 ng/mL	[2][3][4]
Brain	Newborn Rat	0.33 $\pm$ 0.14 ng/g	[2][3][4]
Heart	Newborn Rat	0.34 $\pm$ 0.15 ng/g	[2][3]
Liver	Newborn Rat	0.26 $\pm$ 0.11 ng/g	[2][3]
Spleen	Newborn Rat	0.37 $\pm$ 0.12 ng/g	[2][3]
Lungs	Newborn Rat	0.46 $\pm$ 0.11 ng/g	[2][3]
Kidney	Newborn Rat	0.44 $\pm$ 0.13 ng/g	[2][3]
Genital Organ	Newborn Rat	0.39 $\pm$ 0.12 ng/g	[2][3]
White Fat	Newborn Rat	0.33 $\pm$ 0.07 ng/g	[2][3]
Brown Fat	Newborn Rat	0.36 $\pm$ 0.17 ng/g	[2][3]
Muscle	Newborn Rat	0.31 $\pm$ 0.18 ng/g	[2][3]
Plasma	Human (<60 years)	1.90 $\pm$ 3.27 ng/mL	[2]
Plasma	Human (>60 years)	0.99 $\pm$ 0.54 ng/mL	[2]

Studies have also shown that **harmine** concentrations can vary depending on age, gender, and physiological status[2][4][7]. For instance, in rats, plasma **harmine** levels tend to decrease with age, a trend that mirrors the decline of certain neurotransmitters[2][4][8].

## Experimental Protocols for Harmine Detection and Quantification

The primary analytical method for the sensitive and specific quantification of endogenous **harmine** in biological matrices is Ultra-Performance Liquid Chromatography coupled with

Tandem Mass Spectrometry (UPLC-MS/MS)[2][3][4][8].

## Sample Preparation

A robust sample preparation protocol is crucial for removing interfering substances and concentrating the analyte.

- **Tissue Homogenization:** Solid tissue samples are first homogenized in a suitable buffer to create a uniform suspension.
- **Protein Precipitation:** To remove proteins that can interfere with the analysis, a cold organic solvent, typically acetonitrile, is added to the plasma or tissue homogenate[6].
- **Centrifugation:** The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 x g) to pellet the precipitated proteins[6].
- **Extraction and Concentration:** The resulting supernatant, containing **harmine**, is collected and often dried under a stream of nitrogen. The dried extract is then reconstituted in a small volume of the mobile phase for injection into the UPLC system[6][9].

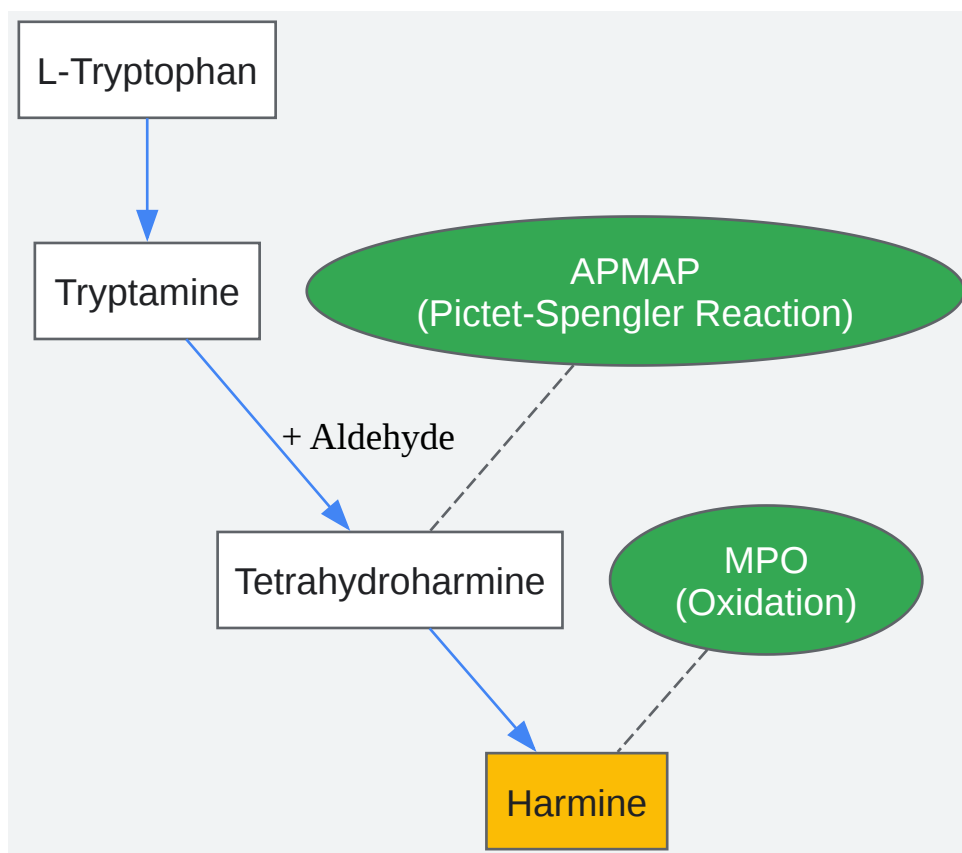
## Chromatographic Separation

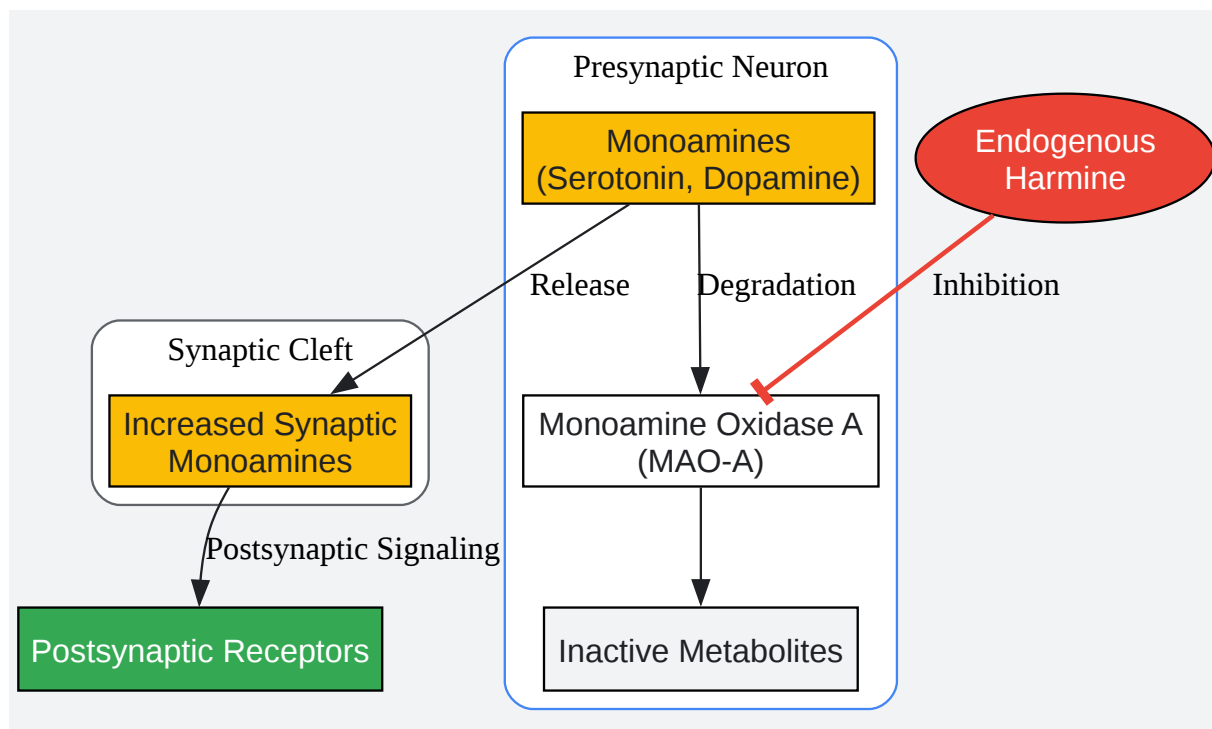
- **System:** A UPLC system, such as a Waters-ACQUITY, is commonly used[10].
- **Column:** Chromatographic separation is typically achieved on a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1  $\times$  100 mm)[5][10].
- **Mobile Phase:** A gradient elution is employed using a binary solvent system, generally consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B)[5]. The gradient program is optimized to ensure a sharp peak shape and good separation from other endogenous compounds.
- **Flow Rate:** A typical flow rate is around 0.4 mL/min[5].

## Mass Spectrometric Detection

- **System:** A triple quadrupole mass spectrometer is used for detection[10].

- Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for analyzing **harmine**<sup>[5][10]</sup>.
- Detection Mode: Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for **harmine** and its internal standard.





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